Methyl 3-methyl-5-vinylbenzoate
Description
Methyl 3-methyl-5-vinylbenzoate is a benzoate ester derivative featuring a methyl group at the 3-position and a vinyl group at the 5-position of the benzene ring. Its molecular formula is C₁₁H₁₂O₂, with an estimated molecular weight of 176.21 g/mol. The compound’s structure combines electron-donating substituents (methyl and vinyl groups), which influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
methyl 3-ethenyl-5-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-4-9-5-8(2)6-10(7-9)11(12)13-3/h4-7H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIQMAKLZGFWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysis
In a typical procedure, 3-methyl-5-vinylbenzoic acid is dissolved in excess methanol, and a catalytic amount of sulfuric acid or p-toluenesulfonic acid (PTSA) is added. The reaction is refluxed at 65–80°C for 4–6 hours, followed by neutralization and purification via distillation or recrystallization. The use of acid catalysts ensures protonation of the carboxylic acid, facilitating nucleophilic attack by methanol.
Challenges and Optimizations
A major limitation is the availability of 3-methyl-5-vinylbenzoic acid, which itself requires multi-step synthesis. For instance, the nitration and hydrogenation steps described in the preparation of 2-amino-3-methyl-5-chlorobenzoic acid could be adapted to introduce a vinyl group via subsequent functionalization. Patent CN112778147A highlights the efficacy of Pd/C catalysts in hydrogenation reactions, suggesting that similar conditions (e.g., 40–50°C under H₂ atmosphere) might reduce nitro or halide intermediates to amines or hydrocarbons, which could then be functionalized.
Friedel-Crafts Alkylation for Vinyl Group Introduction
Friedel-Crafts alkylation offers a route to introduce alkyl groups onto aromatic rings, though its applicability to vinyl groups is limited due to carbocation stability issues. However, modified approaches using vinyl halides or allylic electrophiles have been explored.
Mechanistic Considerations
The ester group in methyl 3-methylbenzoate acts as a meta-directing group, favoring electrophilic substitution at the 5-position. A hypothetical pathway involves:
Case Study: Bromination and Cross-Coupling
In patent CN103172529A, methyl 2-aminobenzoate undergoes dibromination using a tribromide reagent. Adapting this method, methyl 3-methylbenzoate could be brominated at the 5-position, followed by a Heck reaction with ethylene gas in the presence of Pd(OAc)₂ and a phosphine ligand. For example:
Yields for analogous Heck reactions typically range from 70–85%, depending on catalyst loading and reaction time.
Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, provide precise control over vinyl group introduction. These methods are particularly advantageous for constructing polysubstituted aromatics.
Suzuki-Miyaura Coupling
A plausible route involves:
-
Synthesis of 5-Boronic Acid Derivative : Convert methyl 3-methyl-5-bromobenzoate to its boronic ester via Miyaura borylation.
-
Coupling with Vinyl Reagents : React the boronic ester with vinyl triflate or vinyl bromide in the presence of a Pd catalyst.
Patent CN112778147A reports hydrogenation reactions using 10% Pd/C at 50°C, suggesting that similar catalysts could facilitate coupling. For instance, a Pd(PPh₃)₄ catalyst in a toluene/water biphasic system at 80°C could achieve coupling efficiencies exceeding 90%.
Functional Group Interconversion: From Halides to Vinyl Groups
Elimination reactions offer a cost-effective means to generate vinyl groups from vicinal dihalides or β-hydroxy esters.
Dehydrohalogenation Strategy
-
Dibromination : Treat methyl 3-methylbenzoate with excess bromine in acetic acid to form methyl 3-methyl-4,5-dibromobenzoate.
-
Dehydrobromination : Use a strong base (e.g., KOtBu) to eliminate HBr, yielding the vinyl group.
This method mirrors the chlorination step in CN112778147A, where dichlorohydantoin and benzoyl peroxide facilitate electrophilic substitution. Reaction conditions (90–110°C, 1–2 hours) could be adapted for elimination, though regioselectivity may require optimization.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct Esterification | Esterification of preformed acid | 60–75 | Simple, one-step | Requires rare starting material |
| Heck Coupling | Bromination + Pd-catalyzed coupling | 70–85 | High selectivity | Costly catalysts |
| Suzuki-Miyaura | Borylation + cross-coupling | 80–90 | Scalable, mild conditions | Multi-step synthesis |
| Dehydrohalogenation | Dibromination + elimination | 50–65 | Low-cost reagents | Poor regiocontrol |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-methyl-5-vinylbenzoate can undergo oxidation reactions, where the vinyl group is oxidized to form a carboxylic acid group, resulting in the formation of methyl 3-methyl-5-carboxybenzoate.
Reduction: The compound can be reduced using hydrogenation reactions, where the vinyl group is reduced to an ethyl group, forming methyl 3-methyl-5-ethylbenzoate.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where the methyl or vinyl groups can be substituted with other functional groups such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO), or hydrogen peroxide (HO) in acidic or basic conditions.
Reduction: Hydrogen gas (H) with a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl).
Major Products:
Oxidation: Methyl 3-methyl-5-carboxybenzoate.
Reduction: Methyl 3-methyl-5-ethylbenzoate.
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Organic Synthesis: Methyl 3-methyl-5-vinylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its vinyl group allows for further functionalization through various addition reactions.
Polymer Chemistry: The compound can be polymerized to form polymers with specific properties, useful in material science and engineering applications.
Biology and Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry:
Fragrance and Flavor Industry: this compound can be used as a precursor in the synthesis of aromatic compounds used in fragrances and flavors.
Material Science: The compound’s derivatives can be used in the development of new materials with specific properties, such as improved thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of methyl 3-methyl-5-vinylbenzoate depends on its specific application. In organic synthesis, the vinyl group can undergo various addition reactions, forming new carbon-carbon bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Methyl 3-methyl-5-vinylbenzoate with structurally related benzoate esters, highlighting substituent effects, molecular properties, and applications:
Key Observations:
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., nitro in Methyl 3-amino-5-nitrobenzoate , cyano in Methyl 3-cyano-5-(methoxymethyl)benzoate ) increase electrophilicity, enhancing reactivity in nucleophilic substitution or condensation reactions. Halogen substituents (bromo in , chloro in ) enable participation in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the vinyl group, which may undergo addition or polymerization.
Molecular Weight and Physical Properties: Lower molecular weight analogs (e.g., Methyl 3-amino-5-nitrobenzoate at 196.16 g/mol ) may exhibit higher volatility compared to bulkier derivatives like Methyl 5-amino-2-morpholinobenzoate (236.27 g/mol ). The vinyl group in the target compound could lower melting/boiling points relative to halogenated or polar-substituted analogs.
Applications: Pharmaceutical intermediates: Methyl 5-amino-2-morpholinobenzoate and Methyl 3-amino-5-nitrobenzoate are used in drug synthesis due to amine/nitro functional groups. Polymer science: The vinyl group in the target compound suggests utility as a monomer in vinyl polymerization, a pathway absent in morpholino- or nitro-substituted analogs. Material chemistry: Brominated () and formyl-substituted () analogs are valuable in cross-linking or functionalizing polymers.
Stability and Purity
- Impurity profiles in analogs like Methyl 4-acetamido-5-chloro-2-methoxybenzoate emphasize the need for chromatographic purity (HPLC/UV) in pharmaceutical contexts.
- The target compound’s lack of reactive functional groups (e.g., aldehyde, amine) may enhance shelf-life stability compared to Methyl 3-Chloro-5-formylbenzoate or Methyl 3-cyano-5-(methoxymethyl)benzoate .
Q & A
Basic: What are the recommended synthetic routes for Methyl 3-methyl-5-vinylbenzoate, and how can reaction conditions be optimized to enhance yield?
Methodological Answer:
The synthesis typically involves esterification or coupling reactions. A viable approach is adapting triazine-mediated coupling (e.g., using 2,4,6-trichlorotriazine as a coupling agent) with substituted phenols or vinyl precursors . Optimization strategies include:
- Temperature control : Maintaining 0–5°C during triazine activation to minimize side reactions.
- Stoichiometric ratios : Using 1.00 equivalent of methoxyphenol derivatives to ensure complete substitution.
- Catalytic additives : Introducing DMAP (4-dimethylaminopyridine) to accelerate ester bond formation.
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield and purity.
Basic: How should researchers characterize the structure and purity of this compound?
Methodological Answer:
Characterization requires a multi-technique approach:
- NMR spectroscopy :
- ¹H NMR : Identify vinyl protons (δ 5.0–6.5 ppm, doublet of doublets) and aromatic protons (δ 6.8–7.5 ppm, integrating for substitution patterns).
- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and vinyl carbons (δ 115–125 ppm).
- IR spectroscopy : Detect ester C=O stretch (~1720 cm⁻¹) and vinyl C=C stretch (~1630 cm⁻¹).
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine/chlorine if present.
Cross-referencing with NIST spectral databases ensures accuracy .
Advanced: What computational methods are suitable for predicting the reactivity of the vinyl group in this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model vinyl group reactivity:
- Frontier Molecular Orbital (FMO) analysis : Predict sites for electrophilic/nucleophilic attacks by evaluating HOMO-LUMO gaps.
- Transition state modeling : Simulate Diels-Alder or polymerization reactions to assess activation energies.
Validate computational results with experimental kinetic data (e.g., monitoring reaction rates via UV-Vis or HPLC) .
Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for ester hydrolysis of this compound?
Methodological Answer:
Systematic studies are critical:
- Controlled variables : Test hydrolysis under uniform pH, temperature, and catalyst concentrations (e.g., NaOH, lipases).
- Kinetic profiling : Use pseudo-first-order kinetics to compare rate constants (k) across studies.
- Catalyst characterization : Employ TEM/XPS to verify catalyst stability and active sites.
Contradictions may arise from impurities in earlier studies; ensure compound purity via HPLC before testing .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed waste services .
- Storage : In airtight containers under nitrogen at –20°C to prevent oxidation .
Advanced: How can the compound’s potential as a polymer monomer be evaluated experimentally?
Methodological Answer:
- Copolymerization studies : React with styrene or acrylates under radical initiators (e.g., AIBN) and monitor conversion via ¹H NMR.
- Thermal analysis : Use DSC to determine glass transition temperatures (Tg) and TGA for thermal stability.
- Molecular weight distribution : Analyze via GPC to assess polymerization efficiency and branching.
Basic: What are the key considerations for stabilizing this compound during storage?
Methodological Answer:
- Inert atmosphere : Store under argon to prevent vinyl group oxidation.
- Light exclusion : Use amber vials to avoid photodegradation.
- Temperature : –20°C for long-term storage; thaw under controlled conditions to prevent condensation .
Advanced: What strategies mitigate byproduct formation during synthesis?
Methodological Answer:
- Scavenging agents : Add molecular sieves to absorb water in esterification reactions.
- Stepwise addition : Introduce vinyl precursors after triazine activation to reduce side reactions.
- Flow chemistry : Minimize residence time at high temperatures using microreactors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
